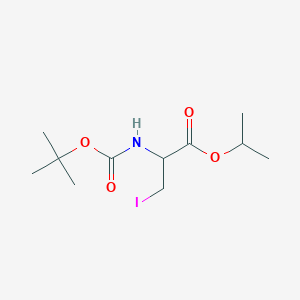
Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Vue d'ensemble
Description
Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (I2BTA) is an organic compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as nucleophilic substitution reactions, Wittig reactions, and acylation reactions. The compound was first synthesized in the 1970s and has since become an important tool in the field of organic synthesis.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
- Efficient synthesis techniques for compounds like Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate have been developed, utilizing natural or protected L-amino acids, showcasing its relevance in organic synthesis (Koseki, Yamada, & Usuki, 2011).
Polymorphic Forms and Molecular Conformations
- N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a related compound, crystallizes in two polymorphic forms. This demonstrates its significance in studying molecular conformations and potential applications in materials science (Gebreslasie, Jacobsen, & Görbitz, 2011).
Enantioselective Synthesis
- Enantioselective synthesis of related tert-butoxycarbonyl amino acids, indicating its importance in creating specific molecular configurations for potential pharmaceutical applications (Alonso, Santacana, Rafecas, & Riera, 2005).
Applications in Polymer Chemistry
- The synthesis of tert-butoxycarbonyl-modified monomers for polymer chemistry applications, emphasizing its utility in the development of new materials (Rehse & Ritter, 1989).
Contributions to Peptide Synthesis
- This compound and similar compounds are integral in the synthesis of peptides, a crucial aspect of pharmaceutical research (Benoiton, Chen, 1981).
N-tert-Butoxycarbonylation Processes
- The compound's related N-tert-butoxycarbonyl derivatives are used in N-tert-butoxycarbonylation of amines, showcasing its importance in organic synthesis and chemical process innovation (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Propriétés
IUPAC Name |
propan-2-yl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJLZTYHFPLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

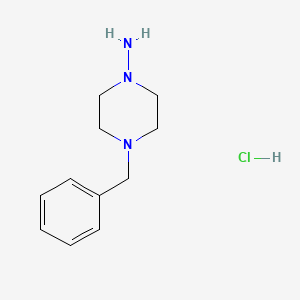
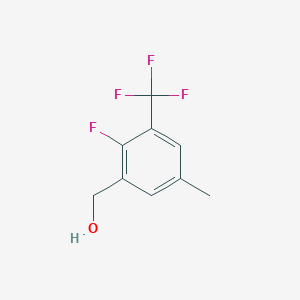

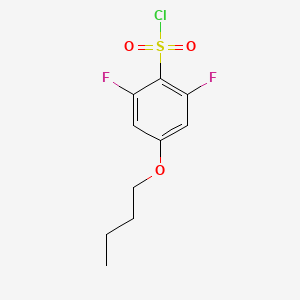
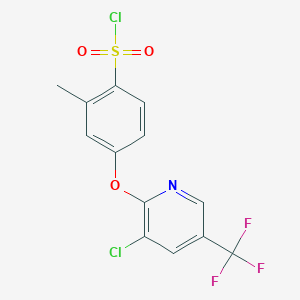
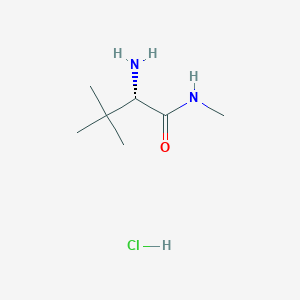
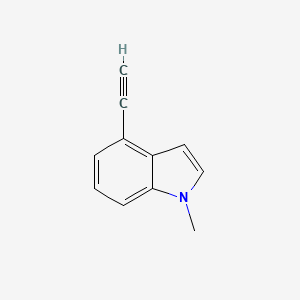
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

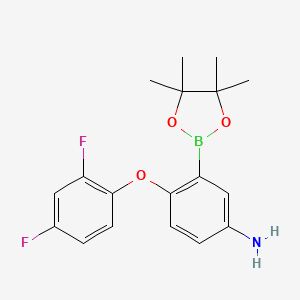
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)


